2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2-chloroaniline in the presence of dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Known for its potent inducer of apoptosis with high in vivo activity.
2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine: Used in various biological assays and studies.
2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Explored for its potential therapeutic properties.
Uniqueness
2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This structure may enhance its stability, reactivity, and ability to interact with biological targets compared to similar compounds.
Properties
Molecular Formula |
C17H14Cl2N2O2 |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-11-5-3-10(4-6-11)17-8-13(23-9-17)14(17)21-16(22)12-2-1-7-20-15(12)19/h1-7,13-14H,8-9H2,(H,21,22) |
InChI Key |
RBPMUSSWBARUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=C(C=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.